molecular formula C15H21N3OS B2875379 1,3,5-trimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1H-pyrazole-4-carboxamide CAS No. 2320670-91-3

1,3,5-trimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1H-pyrazole-4-carboxamide

Cat. No. B2875379
CAS RN: 2320670-91-3
M. Wt: 291.41
InChI Key: KNCQSDQXSRMOLZ-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1H-pyrazole-4-carboxamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Crystal Structure

Studies have explored the synthesis of similar pyrazole derivatives, analyzing their crystal structures and molecular interactions. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided insights into its crystal system, confirming the twisted conformation between pyrazole and thiophene rings through X-ray diffraction studies. This research underscores the compound's potential for further exploration in material science and pharmaceutical applications due to its stabilized molecular structure by hydrogen bond interactions (Prabhuswamy et al., 2016).

Cytotoxicity and Antifungal Activity

Another focus area is the cytotoxicity and antifungal activity of pyrazole derivatives. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells highlighted the potential of these compounds in medicinal chemistry for developing new therapeutics (Hassan et al., 2014).

Molecular and Electronic Structure Analysis

Research on pyrazole derivatives also includes detailed molecular and electronic structure analyses through experimental and theoretical methods. For example, studies on 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide examined its molecular geometry, electronic structures, and nonlinear optical properties using DFT calculations. Such studies offer valuable insights for the development of materials with specific electronic or optical properties (Kumara et al., 2018).

Novel Synthesis Approaches and Antimicrobial Activity

Further, research has been conducted on developing new synthesis methodologies for thiophene-pyrazole derivatives and evaluating their antimicrobial activities. The green synthesis approaches for thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, indicate the compound's relevance in discovering new antimicrobial agents (Sowmya et al., 2018).

properties

IUPAC Name

1,3,5-trimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-10-13(11(2)18(5)17-10)14(19)16-9-15(3,4)12-6-7-20-8-12/h6-8H,9H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCQSDQXSRMOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1H-pyrazole-4-carboxamide

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